molecular formula C19H18ClN3O2 B277510 N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277510
M. Wt: 355.8 g/mol
InChI Key: MIEIKAOVQLDQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied to understand its mechanism of action and potential applications.

Mechanism Of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the inflammatory and tumorigenic processes.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. This compound has also been shown to have neuroprotective effects and may help in the prevention of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to evaluate the safety and toxicity of this compound in different applications.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 3-chloro-2-methylphenylamine to form N-(3-chloro-2-methylphenyl)-3-phenyl-1,2,4-oxadiazol-5-amine. The final step involves the reaction of N-(3-chloro-2-methylphenyl)-3-phenyl-1,2,4-oxadiazol-5-amine with butanoyl chloride to form N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-15(20)9-5-10-16(13)21-17(24)11-6-12-18-22-19(23-25-18)14-7-3-2-4-8-14/h2-5,7-10H,6,11-12H2,1H3,(H,21,24)

InChI Key

MIEIKAOVQLDQTN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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